1'-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide
Overview
Description
1’-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bipiperidine backbone with a carbamothioyl group attached to a 3-chloro-4-fluorophenyl ring, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1’-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the 3-chloro-4-fluorophenyl intermediate. This intermediate is then reacted with piperidine derivatives under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industry: Utilized in the production of advanced materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bipiperidine backbone may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1’-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide stands out due to its unique combination of a bipiperidine backbone and a carbamothioyl group. Similar compounds include:
1-(3-Chloro-4-fluorophenyl)piperidine: Lacks the carbamothioyl group, resulting in different chemical properties.
3-Chloro-4-fluorophenylboronic acid: Contains a boronic acid group instead of a carbamothioyl group, leading to different reactivity.
These comparisons highlight the distinct chemical and biological properties of 1’-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN4OS/c19-14-12-13(4-5-15(14)20)22-17(26)23-10-6-18(7-11-23,16(21)25)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVLFTHSKCEEAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC(=C(C=C3)F)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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